molecular formula C20H24O2Si B14876621 [1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane

[1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14876621
M. Wt: 324.5 g/mol
InChI Key: XFXNLDHSXQTDFV-UHFFFAOYSA-N
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Description

[1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane: is a complex organic compound that features a unique combination of phenyl, phenoxy, and trimethyl-silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-phenoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triple bond in the prop-2-ynyloxy group, converting it to a double or single bond.

    Substitution: The trimethyl-silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and phenolic derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted silanes and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which [1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and phenoxy groups can engage in π-π interactions with aromatic residues in proteins, while the trimethyl-silane group can form hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [1,1-Dimethyl-3-(4-methoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane
  • [1,1-Dimethyl-3-(4-chloro-phenyl)-prop-2-ynyloxy]-trimethyl-silane
  • [1,1-Dimethyl-3-(4-bromo-phenyl)-prop-2-ynyloxy]-trimethyl-silane

Comparison: Compared to its analogs, [1,1-Dimethyl-3-(4-phenoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane exhibits unique reactivity due to the presence of the phenoxy group. This group can participate in additional hydrogen bonding and π-π interactions, enhancing the compound’s versatility in chemical and biological applications. The trimethyl-silane group also imparts increased stability and lipophilicity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C20H24O2Si

Molecular Weight

324.5 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(4-phenoxyphenyl)but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C20H24O2Si/c1-20(2,22-23(3,4)5)16-15-17-11-13-19(14-12-17)21-18-9-7-6-8-10-18/h6-14H,1-5H3

InChI Key

XFXNLDHSXQTDFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)OC2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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